molecular formula C7H9N5O B1620021 N-(diaminomethylideneamino)pyridine-4-carboxamide CAS No. 4427-16-1

N-(diaminomethylideneamino)pyridine-4-carboxamide

Cat. No.: B1620021
CAS No.: 4427-16-1
M. Wt: 179.18 g/mol
InChI Key: FUMVDMAZEODKTC-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine and possesses a unique chemical structure that allows it to interact with biological systems in diverse ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylideneamino)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Inhibition of NaVSodium Channels

N-(diaminomethylideneamino)pyridine-4-carboxamide has been investigated for its ability to inhibit sodium channels, specifically NaV1.8. This sodium channel is associated with pain pathways and is a target for developing analgesics. Research indicates that compounds in this class can modulate NaV1.8 activity, providing a potential therapeutic avenue for treating pain and related disorders .

Urease Inhibition

Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various biochemical processes, including nitrogen metabolism. The inhibition of urease can be beneficial in treating conditions like urinary tract infections and certain types of kidney stones. In vitro assays have shown promising results, with some derivatives exhibiting IC₅₀ values in the low micromolar range, indicating strong inhibitory activity against urease .

Antioxidant Activity

The compound has also been explored for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound may exhibit significant antioxidant activity, making them candidates for further development in therapeutic applications targeting oxidative damage .

Case Study 1: Pain Management

A study conducted on the efficacy of this compound derivatives demonstrated their ability to reduce pain responses in animal models by inhibiting NaV1.8 channels. The results indicated a dose-dependent reduction in pain perception, suggesting that these compounds could serve as novel analgesics .

Case Study 2: Urease Inhibition

In a comparative study involving various pyridine carboxamide derivatives, this compound was identified as one of the most potent urease inhibitors with an IC₅₀ value significantly lower than traditional inhibitors. This positions it as a promising candidate for further pharmacological development aimed at treating urease-related conditions .

Case Study 3: Antioxidant Potential

Research evaluating the antioxidant effects of this compound found that it effectively scavenged free radicals in vitro, showing potential for use in formulations aimed at reducing oxidative stress-related damage in cells .

Summary of Findings

ApplicationActivity DescriptionIC₅₀ Value (µM)
NaV1.8 InhibitionModulates sodium channel activityNot specified
Urease InhibitionStrong inhibition of urease activity1.07 - 14.49
Antioxidant ActivityScavenges free radicalsNot specified

Mechanism of Action

The mechanism of action of N-(diaminomethylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar catalytic properties.

    4-Carboxypyridine: Another pyridine derivative with distinct chemical properties.

    4-Cyanopyridine: A pyridine compound with different reactivity and applications.

Uniqueness

N-(diaminomethylideneamino)pyridine-4-carboxamide is unique due to its specific chemical structure, which allows it to interact with biological systems in ways that other similar compounds may not.

Biological Activity

N-(diaminomethylideneamino)pyridine-4-carboxamide (CAS No. 4427-16-1) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique chemical structure that enables interaction with various biological systems. The synthesis typically involves the reaction of pyridine-4-carboxylic acid with guanidine derivatives under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can lead to the modulation of their activity, influencing various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundBiological ActivityMechanism of Action
This compound Antimicrobial, Anti-inflammatoryEnzyme inhibition (e.g., COX)
4-Dimethylaminopyridine (DMAP) Catalytic propertiesNucleophilic catalyst in acylation reactions
4-Carboxypyridine Moderate antimicrobialInteraction with bacterial cell walls

Properties

IUPAC Name

N-(diaminomethylideneamino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-7(9)12-11-6(13)5-1-3-10-4-2-5/h1-4H,(H,11,13)(H4,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMVDMAZEODKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276863
Record name N-(diaminomethylideneamino)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-16-1
Record name NSC69854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(diaminomethylideneamino)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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